2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide typically involves the coupling of indole derivatives with appropriate reagents. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of amide bonds . The reaction conditions often include the use of solvents like dichloromethane (CH₂Cl₂) and may require specific temperature and time controls to optimize yield and purity .
Chemical Reactions Analysis
2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with multiple receptors and enzymes, leading to various biological effects . The compound may exert its effects by binding to specific receptors, modulating enzyme activity, or influencing signal transduction pathways .
Comparison with Similar Compounds
2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide can be compared with other indole derivatives, such as:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound is synthesized using similar methods and has shown similar biological activities.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: These compounds have been studied for their antiviral and anti-HIV activities.
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C24H26N4O2 |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-[1-(2-methylpropyl)indol-4-yl]acetamide |
InChI |
InChI=1S/C24H26N4O2/c1-16(2)14-27-12-10-19-21(7-5-8-22(19)27)26-24(30)15-28-13-11-18-20(25-17(3)29)6-4-9-23(18)28/h4-13,16H,14-15H2,1-3H3,(H,25,29)(H,26,30) |
InChI Key |
SNXAWHZDIFCTBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)CN3C=CC4=C(C=CC=C43)NC(=O)C |
Origin of Product |
United States |
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